molecular formula C18H22O4 B4971751 1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene

1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene

Cat. No. B4971751
M. Wt: 302.4 g/mol
InChI Key: CVCYYWVGVYVEQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methoxyphenols and dimethoxybenzenes involves intricate chemical processes, including the formation of intermolecular and intramolecular hydrogen bonds, critical for understanding the compound's synthesis. For instance, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reaction, followed by an addition reaction, showcases a method that could be adapted for synthesizing complex ethers like 1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene with adjustments for the ethoxy and propoxy groups (Wen Zi-qiang, 2007).

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been studied using gas-phase electron diffraction and quantum chemical calculations. These studies reveal the importance of intramolecular hydrogen bonds and the impact of substituent effects on molecular conformation (O. V. Dorofeeva et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving methoxyphenols and dimethoxybenzenes, such as the Claisen rearrangement and reactions with Lawesson's Reagent, demonstrate the reactivity and versatility of these compounds. These reactions provide insights into the potential chemical behaviors of this compound under various conditions (E. V. Kluchareva et al., 2009).

Physical Properties Analysis

The physical properties, including thermodynamic properties such as vapor pressure, vaporization enthalpies, and fusion enthalpies of methoxyphenols and dimethoxybenzenes, have been studied extensively. These properties are crucial for understanding the physical behavior and stability of this compound (M. Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophilic substitution, nucleophilic addition, and oxidation reactions, of methoxyphenols and dimethoxybenzenes, provide a foundation for predicting the chemical behavior of this compound in synthetic and analytical applications. Research on the oxidation and rearrangement reactions of similar compounds offers insights into the chemical stability and reactivity of this compound (G. Wells et al., 2000).

Mechanism of Action

The mechanism of action of “1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene” is not clear from the available literature. The compound’s effects would depend on its interactions with other substances or biological systems .

Future Directions

The future directions for research on “1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene” could include exploring its potential applications, studying its reactivity under various conditions, and investigating its biological effects .

properties

IUPAC Name

1-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-3-20-15-9-11-16(12-10-15)21-13-6-14-22-18-8-5-4-7-17(18)19-2/h4-5,7-12H,3,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCYYWVGVYVEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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